Ethyl 3-fluoro-4,5-dimethoxybenzoate
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Overview
Description
Ethyl 3-fluoro-4,5-dimethoxybenzoate is an organic compound with the molecular formula C11H13FO4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-fluoro-4,5-dimethoxybenzoate typically involves the esterification of 3-fluoro-4,5-dimethoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoro-4,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: 3-fluoro-4,5-dimethoxybenzoic acid.
Reduction: 3-fluoro-4,5-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-fluoro-4,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-fluoro-4,5-dimethoxybenzoate depends on its interaction with specific molecular targets. The presence of the fluorine atom and methoxy groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-fluoro-4,5-dimethoxybenzoate
- Ethyl 3,4-dimethoxybenzoate
- Ethyl 3,5-diethoxybenzoate
Uniqueness
Ethyl 3-fluoro-4,5-dimethoxybenzoate is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This structural arrangement can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the fluorine atom can enhance the compound’s stability and influence its interaction with biological targets.
Properties
Molecular Formula |
C11H13FO4 |
---|---|
Molecular Weight |
228.22 g/mol |
IUPAC Name |
ethyl 3-fluoro-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C11H13FO4/c1-4-16-11(13)7-5-8(12)10(15-3)9(6-7)14-2/h5-6H,4H2,1-3H3 |
InChI Key |
FXKYOUWRQVYSJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)F)OC)OC |
Origin of Product |
United States |
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